![molecular formula C27H26N4O3 B2662024 2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1359418-41-9](/img/no-structure.png)
2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H26N4O3 and its molecular weight is 454.53. The purity is usually 95%.
BenchChem offers high-quality 2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Characterization
Research in the field of organic synthesis has led to the development of various pyrazole derivatives due to their potential biological and chemical applications. For example, studies on the synthesis, crystal structures, and DFT studies of certain pyrazole derivatives have been conducted to understand their molecular geometries, electrostatic potential maps, and frontier molecular orbitals. These investigations provide a foundation for further exploration of similar compounds, including the one of interest, by illustrating methods of synthesis and structural characterization that could be applicable to a wide range of related chemicals (Şahin et al., 2011).
Biological Applications
A significant area of research for pyrazole derivatives involves evaluating their biological activities, such as antimicrobial, antifungal, and anticancer properties. For instance, novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives have been synthesized and assessed for their anti-bacterial and antifungal activities. These studies underscore the potential of pyrazole derivatives in developing new therapeutic agents (Kendre et al., 2015).
Moreover, certain pyrazoline derivatives have been explored for their hypoglycemic activity, indicating the versatility of pyrazole-based compounds in addressing a variety of health conditions. This research highlights the possibility that the compound , due to its structural similarity, may also hold potential in medicinal chemistry applications (Liu et al., 2008).
Photophysical and Dyeing Properties
Another aspect of research focuses on the photophysical properties of pyrazoline derivatives, which can be leveraged in applications such as fluorescent chemosensors. The development of pyrazoline-based chemosensors for metal ion detection exemplifies how these compounds can be utilized in environmental monitoring and analytical chemistry (Khan, 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2-butoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-butoxybenzaldehyde, which is then converted to 2-(2-butoxyphenyl)acetic acid. The second intermediate is 5-methyl-2-phenyloxazole-4-carboxylic acid, which is then converted to 5-methyl-2-phenyloxazole-4-methanol. These two intermediates are then coupled with pyrazolo[1,5-a]pyrazin-4(5H)-one to form the final product.", "Starting Materials": [ "4-bromo-2-nitrotoluene", "2-butoxybenzaldehyde", "methyl magnesium bromide", "2-(2-butoxyphenyl)acetic acid", "thionyl chloride", "5-methyl-2-phenyloxazole-4-carboxylic acid", "lithium aluminum hydride", "acetic anhydride", "pyrazolo[1,5-a]pyrazin-4(5H)-one" ], "Reaction": [ "4-bromo-2-nitrotoluene is reacted with methyl magnesium bromide to form 5-methyl-2-phenyloxazole-4-carboxylic acid", "5-methyl-2-phenyloxazole-4-carboxylic acid is converted to 5-methyl-2-phenyloxazole-4-methanol using thionyl chloride and lithium aluminum hydride", "2-butoxybenzaldehyde is converted to 2-(2-butoxyphenyl)acetic acid using acetic anhydride", "2-(2-butoxyphenyl)acetic acid is coupled with 5-methyl-2-phenyloxazole-4-methanol using pyridine and DCC to form the first intermediate", "Pyrazolo[1,5-a]pyrazin-4(5H)-one is coupled with the first intermediate using EDC and HOBt to form the final product" ] } | |
CAS番号 |
1359418-41-9 |
分子式 |
C27H26N4O3 |
分子量 |
454.53 |
IUPAC名 |
2-(2-butoxyphenyl)-5-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C27H26N4O3/c1-3-4-16-33-25-13-9-8-12-21(25)22-17-24-27(32)30(14-15-31(24)29-22)18-23-19(2)34-26(28-23)20-10-6-5-7-11-20/h5-15,17H,3-4,16,18H2,1-2H3 |
InChIキー |
DLORREFJOZPEJM-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



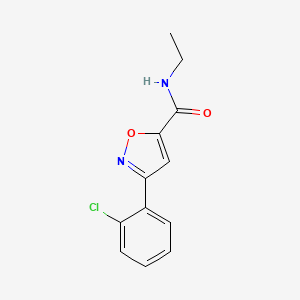
![4-tert-butyl-N-[3-(pyrazin-2-yloxy)phenyl]benzamide](/img/structure/B2661944.png)
![8-bromo-7-{2-[(2-chlorophenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2661946.png)
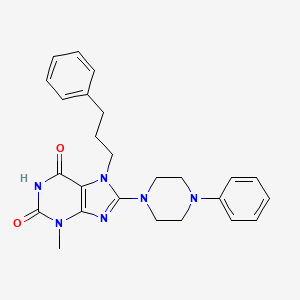
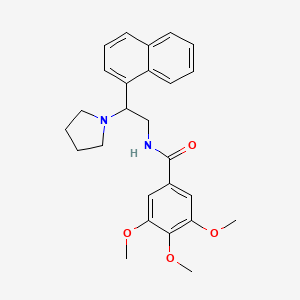
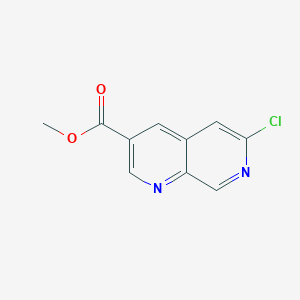
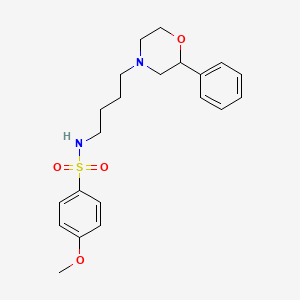


![5-Chloro-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B2661954.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2661957.png)

![3-(4-Chlorophenyl)sulfonyl-4-methyl-6-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2661959.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2661960.png)